molecular formula C12H9ClO2 B8472726 1-Methoxy-2-naphthoyl chloride

1-Methoxy-2-naphthoyl chloride

Cat. No.: B8472726
M. Wt: 220.65 g/mol
InChI Key: QMUUPQGZXWQYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-naphthoyl chloride is a specialized naphthalene-based building block for organic synthesis and research applications. As an acyl chloride, it is a highly reactive intermediate used primarily to introduce the 1-methoxy-2-naphthoyl moiety into more complex molecules. Its core function is to act as an electrophile in nucleophilic acyl substitution reactions, facilitating the synthesis of esters, amides, and ketones . In scientific research, this compound's value lies in its role as a precursor for the development of potential pharmaceuticals, agrochemicals, and functional materials. Its molecular structure, featuring an electron-donating methoxy group adjacent to a highly reactive carbonyl chloride, makes it a versatile scaffold. It is particularly useful in Friedel-Crafts acylation reactions to construct novel aromatic ketones and in the preparation of derivatives for biological activity screening, such as antimicrobial or anti-inflammatory agents . Handling this reagent requires stringent safety protocols. It is classified as causing severe skin burns and eye damage (H314) . It reacts violently with water, releasing hydrogen chloride (HCl) gas . It must be stored under an inert atmosphere (e.g., nitrogen or argon) and handled with appropriate personal protective equipment, including gloves and eyewear, in a well-ventilated fume hood . Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

1-methoxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3

InChI Key

QMUUPQGZXWQYED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-Methoxy-2-naphthoyl chloride with structurally related naphthalene derivatives:

Compound Molecular Formula Functional Groups Key Properties
1-Methoxy-2-naphthoyl chloride C₁₂H₉ClO₂ Methoxy, acyl chloride Reactive electrophile; sensitive to moisture and light
1-Naphthoyl chloride C₁₁H₇ClO Acyl chloride Highly reactive; used in dyes and polymers
1-Amino-2-naphthol hydrochloride C₁₀H₁₀ClNO Amino, hydroxyl, hydrochloride Light-sensitive; used in dye synthesis and analytical chemistry
2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride C₁₄H₁₅ClN₂ Naphthyl, imidazoline, hydrochloride Reacts with oxidizers; applied in corrosion inhibition
6-(Methoxycarbonyl)-2-naphthoic acid C₁₃H₁₀O₄ Methoxycarbonyl, carboxylic acid Stable under standard conditions; used in organic synthesis

Reactivity and Stability

  • However, it remains moisture-sensitive, releasing HCl upon reaction with water .
  • 1-Naphthoyl chloride : More reactive due to the absence of electron-donating groups, leading to rapid hydrolysis and acylation reactions .
  • 1-Amino-2-naphthol hydrochloride: Exhibits acid-base reactivity due to amino and hydroxyl groups; decomposes under heat or light to release toxic gases like HCl .

Stability and Hazard Profiles

Compound Stability Hazardous Decomposition Products Storage Conditions
1-Methoxy-2-naphthoyl chloride Degrades under light/moisture HCl, CO, CO₂ Cool, dry, inert atmosphere
1-Naphthoyl chloride Highly moisture-sensitive HCl Anhydrous conditions, desiccated
1-Amino-2-naphthol hydrochloride Light-sensitive; decomposes on heating HCl, NOₓ Amber glass, refrigeration

Research Findings and Key Inferences

  • Synthetic Utility : Methoxy-substituted naphthoyl chlorides enable regioselective reactions. For example, methoxy groups direct electrophilic substitution to specific positions on the naphthalene ring, enhancing selectivity in cross-coupling reactions .
  • Toxicity : Like other acyl chlorides, 1-Methoxy-2-naphthoyl chloride requires stringent handling to avoid inhalation of HCl gas, with protocols similar to those for 2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride .
  • Environmental Impact: Limited data exist, but chlorinated naphthalenes are generally persistent; proper disposal is critical to prevent ecosystem contamination .

Preparation Methods

Direct Chlorination of 1-Methoxy-2-naphthoic Acid

The most widely documented method involves the reaction of 1-methoxy-2-naphthoic acid with thionyl chloride (SOCl₂) . This approach leverages the acid’s reactivity with chlorinating agents to yield the target acyl chloride.

Procedure :

  • 1-Methoxy-2-naphthoic acid is suspended in anhydrous thionyl chloride under inert conditions.

  • The mixture is stirred at room temperature for 10 minutes, followed by gentle heating to reflux (40–60°C) until complete conversion is achieved.

  • Excess thionyl chloride is removed via vacuum distillation, leaving the crude product.

  • Purification is typically performed via recrystallization or chromatography, yielding high-purity 1-methoxy-2-naphthoyl chloride.

Key Observations :

  • Reagent Ratios : A molar excess of thionyl chloride (1.5–5:1 relative to the acid) ensures complete conversion.

  • Reaction Time : Completion occurs within 1–2 hours under reflux.

  • Yield : Reported yields exceed 85% in optimized conditions.

Alternative Chlorinating Agents

While thionyl chloride dominates industrial and academic protocols, other agents like phosphorus pentachloride (PCl₅) and oxalyl chloride have been explored.

Phosphorus Pentachloride Method :

  • Procedure : 1-Methoxy-2-naphthoic acid is treated with PCl₅ in dichloromethane at 0°C. The exothermic reaction requires careful temperature control.

  • Limitations : Higher impurity levels due to phosphorus byproducts necessitate extensive washing, reducing practical utility.

Oxalyl Chloride Method :

  • Procedure : Oxalyl chloride and catalytic dimethylformamide (DMF) are added to the acid in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 4–6 hours.

  • Advantages : Generates fewer corrosive byproducts compared to SOCl₂, simplifying purification.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism with Thionyl Chloride

The chlorination proceeds via a two-step mechanism:

  • Nucleophilic Attack : The carbonyl oxygen of 1-methoxy-2-naphthoic acid attacks electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate.

  • Chloride Displacement : The intermediate undergoes nucleophilic substitution, releasing SO₂ and HCl while forming the acyl chloride.

Critical Factors :

  • Moisture Control : Anhydrous conditions prevent hydrolysis of SOCl₂ and the product.

  • Catalysis : Trace DMF accelerates the reaction by stabilizing the intermediate through hydrogen bonding.

Optimization Strategies

Temperature Modulation :

  • Room-temperature stirring initiates the reaction, while reflux ensures completion without side reactions like methoxy group cleavage.

Solvent Selection :

  • Non-polar solvents (e.g., chloroform, dichloromethane) improve reagent miscibility and product stability.

Workup Refinements :

  • Decolorizing Agents : Activated charcoal (5–10 wt%) removes colored impurities without affecting yield.

  • pH Adjustment : Post-reaction neutralization with dilute NaOH (pH 10) eliminates residual HCl.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Infrared (IR) Spectroscopy :

    • C=O Stretch : 1760–1780 cm⁻¹ (acyl chloride).

    • OCH₃ Stretch : 2830–2860 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 8.6–7.2 (aromatic protons), δ 3.9 (s, 3H, OCH₃).

    • ¹³C NMR : δ 168.5 (COCl), δ 55.2 (OCH₃).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Reverse-phase C18 columns with UV detection (254 nm) resolve 1-methoxy-2-naphthoyl chloride from residual acid or solvents.

  • Purity thresholds >98% are achievable via gradient elution (acetonitrile/water).

Industrial and Academic Applications

Pharmaceutical Intermediates

1-Methoxy-2-naphthoyl chloride serves as a precursor to antipsychotic agents (e.g., 1,4-disubstituted piperazines). Its electron-withdrawing methoxy group enhances metabolic stability in lead compounds.

Fluorescent Probes

Derivatization with rhodamine hydrazides yields pH-sensitive probes for cellular imaging. The naphthoyl moiety’s planar structure facilitates intercalation into biomembranes .

Q & A

Q. What are the recommended methods for synthesizing 1-Methoxy-2-naphthoyl chloride in laboratory settings?

Methodological Answer: 1-Methoxy-2-naphthoyl chloride is typically synthesized via the reaction of 1-methoxy-2-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Key steps include:

  • Reagent Selection : Use anhydrous conditions to prevent hydrolysis. Oxalyl chloride is preferred for milder conditions, while thionyl chloride may require reflux.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) removes excess reagents.
  • Validation : Confirm purity via melting point analysis and FT-IR spectroscopy (characteristic C=O stretch at ~1770 cm⁻¹ for acyl chlorides).
    Reference : Similar synthesis protocols for naphthoyl chlorides are detailed in patent literature and reaction databases .

Q. How should researchers handle and store 1-Methoxy-2-naphthoyl chloride to ensure stability and safety?

Methodological Answer:

  • Handling : Use inert-atmosphere gloveboxes or fume hoods to avoid moisture-induced hydrolysis. Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Storage : Store in airtight, amber glass containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C. Avoid prolonged exposure to light or humidity.
  • Safety : Follow OSHA Hazard Communication Standard (HCS) guidelines for acyl chlorides, including emergency eyewash/shower access and neutralization protocols for spills (e.g., sodium bicarbonate slurry) .

Q. What analytical techniques are most effective for characterizing the purity and structure of 1-Methoxy-2-naphthoyl chloride?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C1, acyl chloride at C2).
    • X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length/angle analysis .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ = 220.05 Da).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing 1-Methoxy-2-naphthoyl chloride derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR spectra.
  • Controlled Hydrolysis : Convert the acyl chloride to the corresponding carboxylic acid and re-analyze to confirm functional group assignments .

Q. What strategies are employed to optimize reaction yields in acylation reactions involving 1-Methoxy-2-naphthoyl chloride under varying conditions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitutions.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps.
    Table 1 : Example optimization parameters for a model reaction:
ParameterTested RangeOptimal Condition
Temperature (°C)0–8025
SolventDCM, THF, AcetonitrileDCM
Catalyst Loading0–10 mol%5 mol% DMAP

Reference : Similar methodologies are applied in peptide coupling and heterocyclic synthesis .

Q. What are the current challenges in elucidating the metabolic pathways or environmental degradation products of 1-Methoxy-2-naphthoyl chloride?

Methodological Answer:

  • Degradation Studies : Conduct hydrolysis under simulated environmental conditions (pH 5–9, 25–40°C) and analyze products via LC-MS/MS.
  • Toxicological Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess metabolites.
  • Data Gaps : Limited ecotoxicological data exist for this compound; extrapolate from studies on naphthalene derivatives (e.g., hepatic/renal effects in mammals) .

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